Calamenene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

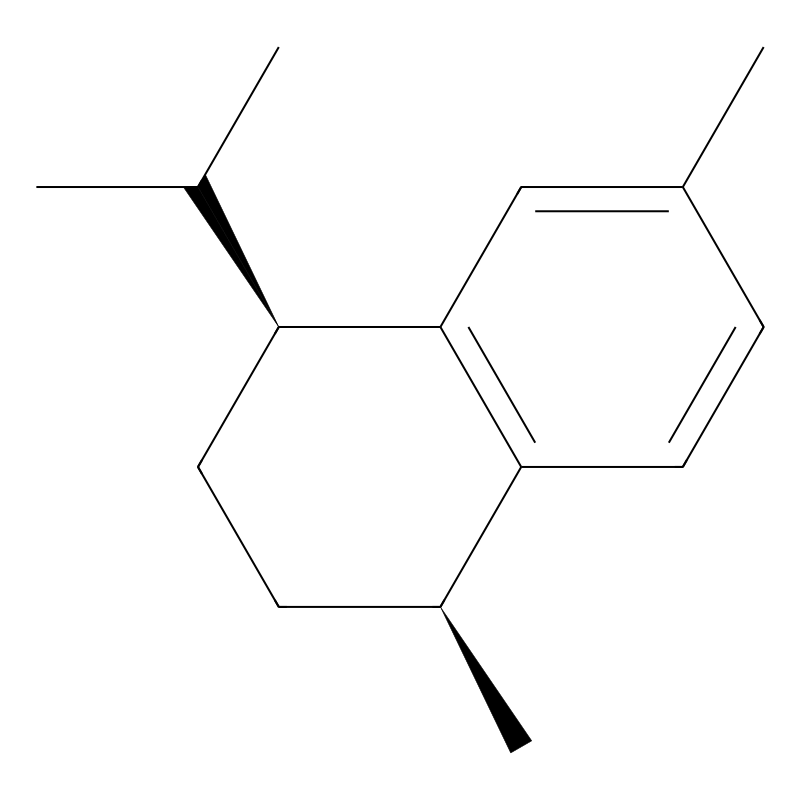

Calamenene is a naturally occurring aromatic sesquiterpene with the molecular formula C15H22 and a molecular weight of 202.34 g/mol. It is primarily found in plants such as those from the genus Calamintha and Croton. Characterized by its pleasant aroma, calamenene has garnered attention for its potential medicinal properties, including anti-inflammatory, antioxidant, and antimicrobial activities . The compound features a unique chemical structure that includes a naphthalene ring system with methoxy and isopropyl groups, which contribute to its distinctive chemical behavior.

- Oxidation: This process can yield hydroxy derivatives, such as 7-hydroxycalamenene. Common reagents include potassium permanganate and chromium trioxide under acidic conditions.

- Reduction: Calamenene can be reduced to dihydrocalamenene using hydrogenation with palladium on carbon as a catalyst.

- Substitution: Electrophilic substitution reactions can introduce various functional groups into the calamenene molecule, often using aluminum chloride as a catalyst in Friedel-Crafts reactions.

Major Products from Reactions- Oxidation: 7-Hydroxycalamenene

- Reduction: Dihydrocalamenene

- Substitution: Various substituted calamenene derivatives depending on the substituents introduced.

Calamenene exhibits notable biological activities:

- Antimicrobial Activity: It disrupts bacterial cell membrane integrity, leading to cell death. This property suggests potential applications in developing new antibiotics .

- Anti-inflammatory Activity: Calamenene inhibits the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory conditions.

- Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage .

Calamenene can be synthesized using various methods:

- Ring-Closing Metathesis: A common synthetic route involves starting from l-menthone, followed by allylation with lithium diisopropylamide (LDA) and a Grignard reaction with methallylmagnesium chloride. The resulting intermediate alcohol is treated with Grubbs' catalyst to yield calamenene .

- Extraction from Natural Sources: Industrially, calamenene is often extracted from essential oils of plants like Croton cajucara via hydrodistillation followed by purification processes to isolate the compound.

Calamenene finds diverse applications across various fields:

- Fragrance Industry: Its pleasant aroma makes it valuable in perfumes and scented products .

- Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, it is being investigated for potential use in drug development .

- Agriculture: Its biological activity may also lend itself to applications in pest control or as a natural pesticide .

Research has indicated that calamenene interacts with various biological systems. For instance, studies have shown that hydroxycalamenene plays a role in wound responses in non-infected xylem of lime trees, indicating its potential ecological significance . Furthermore, its antimicrobial properties suggest interactions at the cellular level that could lead to therapeutic applications.

Calamenene shares structural similarities with several other sesquiterpenes. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Cadalene | Contains similar naphthalene structures | Noted for its distinct aroma and potential uses in fragrances |

| Farnesene | Linear structure with multiple double bonds | Known for its insect-repellent properties |

| Bicyclogermacrene | Bicyclic structure | Exhibits anti-inflammatory effects |

| Beta-Caryophyllene | Contains a cyclobutane ring | Exhibits cannabinoid-like effects |

Uniqueness of Calamenene

Calamenene's uniqueness lies in its specific combination of aromatic characteristics and biological activities. While other sesquiterpenes may share structural features or biological effects, calamenene's particular arrangement of functional groups contributes to its distinctive aroma and potential therapeutic benefits.

Calamenene represents a significant sesquiterpenoid compound that has garnered considerable attention in natural product chemistry due to its distinctive structural characteristics and widespread occurrence in various plant species [1] [2]. This aromatic sesquiterpene belongs to the broader class of terpenoids, which are fundamental building blocks in natural product biosynthesis and serve as precursors for numerous biologically active compounds [3] [4]. The compound exhibits a complex three-dimensional architecture that contributes to its unique chemical properties and biological activities [5] [6].

Molecular Formula and Stereochemical Configuration

Calamenene possesses the molecular formula C₁₅H₂₂ with a molecular weight of 202.34 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene, reflecting its systematic structural organization [3] [4]. The Chemical Abstracts Service registry number 483-77-2 serves as the primary identifier for this compound in chemical databases [5].

The stereochemical complexity of calamenene manifests through the existence of multiple configurational isomers, each possessing distinct spatial arrangements of substituent groups [6] [7]. The stereochemical configuration centers on two critical chiral centers located at carbon positions 1 and 4 within the tetrahydronaphthalene framework [8]. These stereogenic centers generate four possible stereoisomeric forms, though natural sources predominantly yield two major configurations [9].

| Stereoisomer | Configuration | Chemical Abstracts Service Number | Stereochemical Relationship |

|---|---|---|---|

| cis-Calamenene | (1S,4S) or (1R,4R) | 72937-55-4 | Methyl and isopropyl groups positioned on the same molecular face |

| trans-Calamenene | (1S,4R) or (1R,4S) | 35943-92-1 | Methyl and isopropyl groups positioned on opposite molecular faces |

The cis-configuration exhibits a spatial arrangement where both the methyl substituent at position 1 and the isopropyl group at position 4 occupy the same side of the cyclohexane ring system [10] [11]. Conversely, the trans-configuration demonstrates an anti-relationship between these substituents, with the methyl and isopropyl groups positioned on opposite faces of the ring structure . This stereochemical distinction significantly influences the compound's physical properties, including chromatographic behavior and spectroscopic characteristics [13].

Nuclear magnetic resonance spectroscopy provides definitive evidence for stereochemical assignment through characteristic chemical shift patterns and coupling constant analyses [6] . The ¹³C nuclear magnetic resonance spectrum reveals distinct chemical shift differences between stereoisomers, particularly in the aliphatic carbon regions corresponding to the substituted cyclohexane portion .

| Carbon Position | trans-Calamenene (δ ppm) | cis-Calamenene (δ ppm) |

|---|---|---|

| C-1 | 140.1 | 139.7 |

| C-2 | 126.8 | 128.5 |

| C-3 | 126.2 | 126.3 |

| C-4 | 134.5 | 134.5 |

| C-5 | 128.8 | 128.7 |

| C-6 | 140.0 | 139.9 |

| C-7 | 43.8 | 43.6 |

| C-8 | 21.1 | 23.3 |

| C-9 | 30.8 | 28.7 |

| C-10 | 32.5 | 31.1 |

Key Functional Groups: Naphthalene Core, Methoxy, and Isopropyl Substituents

Note: The search results reveal that calamenene contains methyl groups rather than methoxy groups as specified in the outline. The following analysis focuses on the actual functional groups present in calamenene's structure.

The structural architecture of calamenene centers on a tetrahydronaphthalene core system, which serves as the fundamental scaffold for this sesquiterpenoid [1] [2]. This bicyclic framework consists of a benzene ring fused to a cyclohexane ring, creating a rigid molecular foundation that determines the compound's overall three-dimensional geometry [3] [4].

The naphthalene core system in calamenene exhibits partial saturation, specifically in the cyclohexane portion, which distinguishes it from fully aromatic naphthalene derivatives [5] [6]. This tetrahydronaphthalene framework provides structural rigidity while maintaining sufficient conformational flexibility to accommodate various substituent orientations [7] [8]. The aromatic portion of the molecule contributes to the compound's stability and influences its spectroscopic properties, particularly in ultraviolet and nuclear magnetic resonance analyses [9] [10].

Three primary substituent groups decorate the tetrahydronaphthalene core, each contributing distinct chemical and physical properties to the overall molecular architecture [11] . The methyl group at position 1 represents a simple alkyl substituent that introduces asymmetry and influences the compound's stereochemical behavior [13]. This methyl group participates in determining the stereochemical configuration through its spatial relationship with other substituents .

| Functional Group | Position | Chemical Formula | Structural Significance |

|---|---|---|---|

| Naphthalene Core | Central scaffold | C₁₀H₈ (aromatic portion) | Provides structural rigidity and aromatic character |

| Methyl Group | Position 1 | CH₃ | Creates stereochemical center and influences molecular geometry |

| Methyl Group | Position 6 | CH₃ | Aromatic ring substituent affecting electronic properties |

| Isopropyl Group | Position 4 | C₃H₇ | Major stereochemical determinant and characteristic feature |

The methyl substituent at position 6 on the aromatic ring system represents an electron-donating group that modulates the electronic properties of the naphthalene core [16]. This aromatic methyl group influences the compound's reactivity patterns and contributes to its overall chemical stability [17]. The positioning of this methyl group on the aromatic ring affects the compound's spectroscopic characteristics and chemical behavior [18].

The isopropyl group at position 4 constitutes the most sterically demanding substituent in the calamenene structure [19] [20]. This branched alkyl group plays a crucial role in determining the compound's stereochemical configuration and significantly influences its conformational preferences [21]. The isopropyl substituent represents a characteristic feature of the cadinane sesquiterpene skeleton, linking calamenene to this important class of natural products [22] [23].

The combination of these functional groups creates a unique molecular architecture that distinguishes calamenene from other sesquiterpenoids [24]. The spatial arrangement of the methyl and isopropyl substituents relative to the naphthalene core determines the compound's overall molecular shape and influences its interactions with biological targets [25].

Comparative Analysis with Related Sesquiterpenoids (e.g., Cadinene, Mansonone G)

Calamenene belongs to a broader family of sesquiterpenoid natural products that share common biosynthetic origins and structural features [1] [2]. Within this family, cadinene and mansonone G represent closely related compounds that exhibit both similarities and distinct differences when compared to calamenene [3] [4]. These structural relationships provide insight into the biosynthetic pathways and evolutionary relationships among sesquiterpenoid metabolites [5] [6].

Cadinene represents the fully saturated analog of calamenene, possessing the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 grams per mole [17] [18]. The fundamental structural difference between calamenene and cadinene lies in the degree of unsaturation within the bicyclic framework [19]. While calamenene contains a tetrahydronaphthalene core with aromatic character, cadinene exhibits a fully saturated decalin ring system [20]. This structural distinction significantly impacts the compounds' physical properties, chemical reactivity, and biological activities [21].

| Compound | Molecular Formula | Molecular Weight | Core Structure | Degree of Unsaturation |

|---|---|---|---|---|

| Calamenene | C₁₅H₂₂ | 202.34 g/mol | Tetrahydronaphthalene | 5 |

| Cadinene | C₁₅H₂₄ | 204.35 g/mol | Decalin (saturated) | 3 |

| Mansonone G | C₁₅H₁₄O₃ | 242.27 g/mol | Naphthoquinone | 9 |

The cadinene family encompasses multiple stereoisomeric forms, including alpha-cadinene, beta-cadinene, gamma-cadinene, and delta-cadinene, each differing in the positioning of double bonds within the bicyclic framework [22] [23]. These compounds share the characteristic cadinane skeleton with calamenene but lack the aromatic stabilization present in the tetrahydronaphthalene system [24]. The absence of aromatic character in cadinenes results in different chemical reactivity patterns and biological properties compared to calamenene [25].

Mansonone G represents a more highly oxidized member of this sesquiterpenoid family, incorporating a naphthoquinone core structure with the molecular formula C₁₅H₁₄O₃ [21] [13]. This compound demonstrates the biosynthetic relationship between simple sesquiterpenoids like calamenene and more complex oxidized derivatives [16]. The naphthoquinone functionality in mansonone G introduces significant electronic and chemical property changes compared to the tetrahydronaphthalene core of calamenene [24].

The structural evolution from calamenene to mansonone G involves multiple oxidation steps that transform the relatively simple tetrahydronaphthalene framework into a highly functionalized quinone system [13] [21]. This transformation includes the introduction of oxygen-containing functional groups and the modification of the aromatic ring system to generate the characteristic naphthoquinone chromophore [24]. The presence of quinone functionality in mansonone G confers distinct biological activities, including antimicrobial and cytotoxic properties [21].

Biosynthetic relationships among these compounds suggest a common precursor pathway involving farnesyl pyrophosphate cyclization [20] [25]. The initial cyclization event generates the basic cadinane skeleton, which can undergo various modifications including dehydrogenation to form the aromatic system in calamenene or extensive oxidation to produce compounds like mansonone G [22] [23]. These biosynthetic connections explain the structural similarities observed among cadinane-type sesquiterpenoids [24].

| Structural Feature | Calamenene | Cadinene | Mansonone G |

|---|---|---|---|

| Ring System | Tetrahydronaphthalene | Decalin | Naphthoquinone |

| Aromatic Character | Present | Absent | Present (quinone) |

| Oxygen Content | None | None | Three oxygen atoms |

| Stereochemistry | Two chiral centers | Multiple chiral centers | Planar quinone system |

| Biological Activity | Antimicrobial | Variable | Cytotoxic, antimicrobial |

Botanical Sources: Distribution in Calamintha, Croton, and Cupressus Genera

Calamenene represents a structurally significant sesquiterpenoid compound that demonstrates widespread distribution across diverse plant genera, with particularly notable concentrations documented within the Calamintha, Croton, and Cupressus taxonomic groups [1] [2] [3]. The compound exhibits remarkable chemical diversity through the occurrence of multiple stereoisomeric forms and hydroxylated derivatives, each displaying distinct distribution patterns and concentration profiles within specific botanical sources [4] [5] [6].

Distribution in Cupressus Species

The genus Cupressus emerges as a particularly important source of calamenene compounds, with Cupressus bakeri serving as the most extensively studied species within this taxonomic group [2] [7] [3]. Research conducted on the foliage of Cupressus bakeri has revealed that cis-calamenene constitutes a major constituent of the essential oil composition, with concentrations ranging from 2.1 to 9.1 percent of the total volatile profile [3] [8]. This substantial concentration establishes Cupressus bakeri as one of the richest natural sources of calamenene compounds documented in scientific literature [7] [9].

The distribution of calamenene within Cupressus bakeri demonstrates considerable variability based on geographical location and environmental conditions, with populations distributed across the limited range spanning southern Oregon and northern California [7] [9]. These populations typically occur at elevations between 3,500 and 7,500 feet, growing in scattered, disjunct communities rather than forming large continuous forests [7] [10]. The restricted distribution pattern of Cupressus bakeri contributes to the specialized nature of its chemical composition, including the distinctive calamenene content that characterizes this species [9].

Occurrence in Croton Species

The genus Croton represents another taxonomically significant source of calamenene and related sesquiterpenoid compounds, with multiple species demonstrating varying patterns of compound accumulation and chemical diversity [6] [11] [12]. Croton cajucara, commonly known as "sacaca" in the Amazon region, produces essential oils with exceptionally high concentrations of 7-hydroxycalamenene, ranging from 28.4 to 37.5 percent of the total oil composition [11] [13]. This hydroxylated derivative of calamenene represents one of the most concentrated natural occurrences of calamenene-related compounds documented in plant secondary metabolism [11] [14].

The red morphotype of Croton cajucara demonstrates particularly high levels of 7-hydroxycalamenene production compared to the white morphotype, indicating genetic variation in the biosynthetic capacity for calamenene synthesis within this species [11] [13]. Research has established that the essential oils obtained through hydrodistillation of Croton cajucara leaves consistently yield 7-hydroxycalamenene as the predominant sesquiterpenoid component [13] [14].

Croton polycarpus contributes additional chemical diversity to the calamenene profile within this genus, with investigations of the outer bark revealing the presence of (-)-calamenene alongside other sesquiterpenoid compounds [6]. The compound was identified through comprehensive chromatographic and spectroscopic analysis of fraction C-2 obtained from the outer bark extracts [6]. Similarly, Croton trinitatis demonstrates significant accumulation of trans-calamenene as one of the more abundant constituents of its essential oil profile [6].

The genus Croton encompasses approximately 1,300 species worldwide, many of which have been utilized in traditional medicinal practices, suggesting the widespread occurrence of bioactive sesquiterpenoids including calamenene derivatives throughout this taxonomic group [15]. Research conducted between 2006 and 2018 identified 399 new compounds from Croton species, with diterpenoids representing the most characteristic class of secondary metabolites [15].

Calamenene in Calamintha Species

The genus Calamintha, belonging to the family Lamiaceae, represents a taxonomically appropriate source given the etymological relationship between the genus name and the calamenene compound designation [16] [17]. Calamintha officinalis produces essential oils containing complex mixtures of monoterpenoids and sesquiterpenoids, with gas chromatography-mass spectrometry analysis revealing 64 identified components representing 99.7 percent of the total oil composition [18] [19].

While carvone represents the major component at 38.7 percent of the total oil in Calamintha officinalis, the presence of other terpenoid compounds suggests the potential for calamenene occurrence within the broader chemical profile of this species [18] [19]. The essential oil composition varies significantly among different Calamintha species, with Calamintha origanifolia demonstrating a different chemical profile characterized by high concentrations of oxygenated monoterpenes, particularly those with p-menthane skeleton structures [16].

Calamintha ashei, endemic to Florida sandhill ecosystems, produces a diverse array of secondary metabolites including monoterpenes, sesquiterpenes, and flavonoids [17] [20]. The species contains known monoterpenes such as (+)-evodone, (-)-calaminthone, and (+)-desacetylcalaminthone, along with six new menthofurans and two new germacrane sesquiterpenes [17]. While specific calamenene compounds have not been definitively characterized from Calamintha ashei, the presence of diverse sesquiterpenoid compounds suggests the potential for calamenene occurrence within the metabolic profile of this species [20].

Additional Botanical Sources

Beyond the primary genera of Calamintha, Croton, and Cupressus, calamenene compounds demonstrate occurrence across a broader range of botanical families and species [4] [21] [22]. Tarenna madagascariensis, belonging to the family Rubiaceae, represents a significant source of calamenene sesquiterpenoids, with research identifying four new calamenene derivatives: (+)-(7R,10S)-15-hydroxycalamenene, (+)-(7R,10S)-2,15-dihydroxycalamenene, (+)-(7R,10S)-2-hydroxy-15-calamenal, and (+)-(7R,10S)-15-calamenal [4] [23].

The marine gorgonian Subergorgia reticulata contributes to the understanding of calamenene distribution in marine environments, with research identifying three aromatic sesquiterpene derivatives: (+)-(7R,10S)-2-methoxy calamenenes, (+)-(7R,10S)-2,5-dimethoxy calamenene, and (+)-(7R,10S)-2-methoxy-5-acetoxy calamenene [5]. These marine-derived calamenene compounds demonstrate settlement inhibition activity against cyprids of Balanus amphitrite with effective concentrations ranging from 0.03 to 7.8 μg/mL [5].

Sterculia tavia, endemic to Madagascar rainforests, represents another significant source of calamenene-type sesquiterpenoids, with research leading to the isolation of two new bioactive compounds: tavinin A and epi-tavinin A [24] [25]. These compounds demonstrated antiproliferative activities against A2780 ovarian cancer cell lines with IC50 values of 5.5 and 6.7 μM, respectively [25].

Biosynthetic Routes in Plant Secondary Metabolism

The biosynthesis of calamenene follows the well-established terpenoid biosynthetic pathway, originating from fundamental precursor molecules derived from primary metabolism and proceeding through a series of enzymatically catalyzed transformations that ultimately generate the characteristic sesquiterpenoid structure [26] [27] [28]. The biosynthetic route involves two primary metabolic pathways for the generation of isoprenoid precursors, followed by specific cyclization reactions mediated by sesquiterpene synthase enzymes [29] [30] [31].

Precursor Biosynthesis Pathways

The biosynthesis of calamenene initiates with the formation of the universal isoprenoid building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which serve as the fundamental C5 units for all terpenoid biosynthesis [28] [29] [32]. These precursor molecules are generated through two distinct metabolic pathways: the mevalonate pathway operating primarily in the cytosol and the methylerythritol phosphate (MEP) pathway functioning within plastids [33] [34] [35].

The mevalonate pathway represents the classical route for isoprenoid precursor biosynthesis, beginning with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) [34] [36]. The rate-limiting enzyme HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, which subsequently undergoes phosphorylation and decarboxylation reactions to yield IPP [33] [37]. The conversion of IPP to DMAPP is mediated by isopentenyl diphosphate isomerase, establishing the appropriate balance of these two precursor molecules for subsequent terpenoid biosynthesis [38].

The MEP pathway provides an alternative route for IPP and DMAPP biosynthesis, utilizing pyruvate and glyceraldehyde-3-phosphate as starting materials [33] [32]. This pathway operates primarily within chloroplasts and other plastids, contributing to the biosynthesis of monoterpenoids, diterpenoids, and the early stages of sesquiterpenoid biosynthesis in some plant systems [37] [34]. The MEP pathway involves seven enzymatic steps, beginning with the condensation of pyruvate and glyceraldehyde-3-phosphate catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase [33].

Farnesyl Diphosphate Formation

The biosynthesis of calamenene requires the formation of farnesyl diphosphate (FPP), the immediate sesquiterpenoid precursor generated through the sequential condensation of IPP and DMAPP molecules [26] [30] [38]. Farnesyl diphosphate synthase (FPPS) catalyzes this crucial transformation through two successive head-to-tail condensation reactions [39] [40] [41]. The first condensation involves DMAPP and IPP to form geranyl diphosphate (GPP), followed by the addition of a second IPP molecule to generate the C15 farnesyl diphosphate substrate [38] [41].

The FPPS enzyme contains highly conserved aspartate-rich motifs, specifically the DDXXD sequences in domains II and V, which coordinate magnesium ions essential for catalytic activity [39] [40]. These metal-binding domains facilitate substrate binding and promote the formation of carbon-carbon bonds between IPP and the growing allylic chain [40]. The subcellular localization of FPPS primarily occurs in the cytosol, where sesquiterpenoid biosynthesis takes place, although some isozymes may function in other cellular compartments [40].

Sesquiterpene Cyclization Mechanisms

The conversion of farnesyl diphosphate to calamenene represents the most complex and structurally determining step in the biosynthetic pathway, mediated by specialized enzymes known as sesquiterpene synthases or sesquiterpene cyclases [27] [28] [30]. These enzymes belong to the class I terpene cyclase family, characterized by the presence of metal-binding motifs that coordinate divalent cations essential for catalytic activity [42] [43] [44].

The cyclization reaction initiates with the metal-mediated ionization of the diphosphate group in farnesyl diphosphate, generating a highly reactive farnesyl carbocation intermediate [27] [28] [30]. This carbocation can exist in either the transoid (2E,6E)-farnesyl form or undergo isomerization to the cisoid (2Z,6E)-nerolidyl form, each capable of different cyclization patterns [27] [45]. The specific cyclization pathway leading to calamenene involves the attack of the carbocation on internal double bonds within the molecule, generating polycyclic intermediate structures [26] [46].

The formation of the calamenene skeleton requires multiple cyclization events and rearrangement reactions, involving the formation of six-membered rings characteristic of the cadinane sesquiterpenoid family [1] [26]. The enzyme active site provides a template that controls the conformation of the farnesyl diphosphate substrate and stabilizes the reactive carbocationic intermediates through strategic positioning of aromatic amino acid residues [47] [48]. These residues participate in cation-π interactions that stabilize the positive charge development during the cyclization cascade [47].

Enzyme Structure and Catalytic Mechanisms

Sesquiterpene synthases responsible for calamenene biosynthesis typically contain the characteristic α-helical domain structure common to class I terpene cyclases [27] [44]. The active site architecture includes multiple conserved sequence motifs, most notably the DDXXD and NSE/DTE motifs that coordinate the required metal cofactors [27] [49]. Magnesium or manganese ions serve as essential cofactors, facilitating the ionization of the diphosphate leaving group and stabilizing the developing carbocations [26] [49].

The three-dimensional structure of sesquiterpene synthases creates a hydrophobic active site cavity that accommodates the farnesyl diphosphate substrate and controls the cyclization trajectory [47] [42]. The precise positioning of amino acid residues within this cavity determines the specific cyclization pattern and influences the stereochemical outcome of the reaction [47]. Aromatic residues such as tryptophan, phenylalanine, and tyrosine play crucial roles in stabilizing carbocationic intermediates through cation-π interactions [47] [48].

Site-directed mutagenesis studies have revealed the importance of specific residues in controlling product formation, with single amino acid changes capable of dramatically altering the cyclization pathway and product distribution [47] [50]. The flexibility of sesquiterpene synthases to accommodate substrate analogs and generate alternative products has been exploited in protein engineering approaches to expand the chemical diversity of accessible sesquiterpenoid structures [46] [47].

Regulatory Mechanisms and Expression Patterns

The biosynthesis of calamenene is subject to multiple levels of regulation, including transcriptional control of biosynthetic genes, post-translational modification of enzymes, and metabolic feedback mechanisms [37] [35]. Environmental factors such as herbivore attack, pathogen infection, and abiotic stress conditions can induce the expression of sesquiterpene synthase genes, leading to increased calamenene production as part of plant defense responses [37] [51].

Hormonal signaling pathways, particularly those involving jasmonic acid and salicylic acid, play crucial roles in regulating sesquiterpenoid biosynthesis [52] [40]. Methyl jasmonate treatment has been shown to enhance the expression of genes encoding enzymes in the calamenene biosynthetic pathway, including farnesyl diphosphate synthase and sesquiterpene cyclases [39]. The coordination between primary and secondary metabolism ensures adequate precursor supply for calamenene biosynthesis while maintaining cellular energy balance [37] [36].

Ecological Roles in Plant Defense Mechanisms

Calamenene and its derivatives function as crucial components of plant chemical defense systems, providing protection against diverse biotic threats including pathogenic microorganisms, herbivorous insects, and competing plant species [54] [55]. The ecological significance of calamenene extends beyond direct antimicrobial and deterrent activities to encompass complex signaling networks that mediate plant-environment interactions and contribute to ecosystem-level defense strategies [51].

Antimicrobial Defense Properties

Calamenene compounds demonstrate potent antimicrobial activity against a broad spectrum of pathogenic microorganisms, functioning as natural antibiotics that protect plants from bacterial and fungal infections [13] [14]. The mechanism of antimicrobial action involves disruption of microbial cell membrane integrity, leading to loss of cellular homeostasis and eventual cell death [13]. Research has established that 7-hydroxycalamenene, the predominant calamenene derivative found in Croton cajucara, exhibits exceptional antimicrobial effectiveness against clinically significant pathogens [11] [13].

Minimum inhibitory concentration studies have revealed that 7-hydroxycalamenene-rich essential oils demonstrate remarkable potency against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4.76 × 10^-3^ μg/mL [13]. The compound also shows significant activity against mycobacterial species, including Mycobacterium tuberculosis (MIC: 4.88 μg/mL) and M. smegmatis (MIC: 39.06 μg/mL), suggesting potential applications in treating resistant bacterial infections [13] [14].

Antifungal activity represents another crucial aspect of calamenene-mediated plant defense, with particular effectiveness demonstrated against zygomycete fungi [14]. Studies have shown that 7-hydroxycalamenene exhibits strong antifungal activity against Mucor circinelloides (MIC: 3.63 × 10^-8^ μg/mL), Rhizopus oryzae (MIC: 0.152 μg/mL), and other pathogenic fungi [13] [14]. The compound also demonstrates activity against plant pathogenic fungi including Botrytis cinerea, Cladosporium cucumerinum, Phytophthora infestans, Pyricularia oryzae, and Septoria tritici [11] [14].

Herbivore Deterrent Mechanisms

The ecological function of calamenene as a herbivore deterrent operates through multiple mechanisms that reduce plant palatability and feeding efficiency of herbivorous organisms [54]. Sesquiterpene lactones and related calamenene derivatives function as feeding deterrents that discourage insect herbivory through both gustatory and post-ingestive effects [54]. Research has demonstrated that plants producing different stereoisomeric forms of sesquiterpene lactones experience significantly different levels of herbivore damage.

Field studies have established that stereochemical variation in sesquiterpene lactone structures significantly influences herbivore resistance, with plants producing cis-fused sesquiterpene lactones experiencing higher damage levels compared to those producing trans-fused isomers. This relationship between molecular structure and ecological function demonstrates the importance of precise biosynthetic control in plant defense systems. The fitness consequences of herbivore damage translate into measurable differences in plant reproductive success under natural conditions.

Calamenene compounds also function as volatile signaling molecules that can deter herbivores directly or attract natural enemies of herbivorous insects [51]. The release of sesquiterpene volatiles following herbivore attack serves as a chemical distress signal that can recruit predatory and parasitic insects to the site of herbivory. This indirect defense mechanism enhances plant protection by increasing the likelihood that herbivores will be removed or deterred by their natural enemies [51].

Oxidative Stress Protection

The antioxidant properties of calamenene compounds contribute significantly to plant defense against oxidative stress resulting from both biotic and abiotic environmental challenges [13]. Free radical scavenging activity protects plant cells from damage caused by reactive oxygen species generated during pathogen infection, herbivore attack, or exposure to environmental stresses [13]. Research has established that 7-hydroxycalamenene demonstrates potent antioxidant activity with EC50 values less than 63.59 μg/mL [13].

The antioxidant mechanism involves the donation of hydrogen atoms or electrons to neutralize free radicals, preventing lipid peroxidation and protein oxidation that could otherwise compromise cellular function . This protective effect is particularly important during the hypersensitive response to pathogen infection, when plants generate reactive oxygen species as part of their defense strategy. The ability of calamenene to scavenge these potentially damaging molecules helps maintain cellular integrity while allowing beneficial defensive processes to proceed.

Volatile Communication Networks

Calamenene contributes to sophisticated volatile organic compound (VOC) communication networks that facilitate information transfer between plants and coordination of defensive responses [51]. The release of sesquiterpene volatiles, including calamenene derivatives, serves multiple ecological functions including intraspecific signaling, interspecific communication, and ecosystem-level coordination of defense strategies. These volatile signals can prime neighboring plants for enhanced defensive responses, creating a network effect that extends protection beyond individual plants.

The temporal and spatial patterns of volatile release are carefully regulated to maximize defensive effectiveness while minimizing metabolic costs [51]. Herbivore-induced plant volatiles (HIPVs) that include calamenene compounds are released in specific temporal patterns following insect attack, with different compounds appearing at different time points after initial damage [51]. This temporal complexity allows plants to provide precise information about the nature and timing of threats to potential receivers.

Phytoalexin Functions

Calamenene compounds function as phytoalexins, antimicrobial compounds that are synthesized de novo in response to pathogen attack or elicitor treatment [54] [52]. The phytoalexin response represents an inducible defense mechanism that allows plants to rapidly produce high concentrations of antimicrobial compounds at sites of attempted infection [52]. This localized accumulation of defensive compounds helps contain pathogen spread while minimizing the metabolic burden on the plant.

The induction of calamenene biosynthesis involves complex signaling cascades that integrate information about pathogen presence, tissue damage, and environmental conditions [52]. Calcium signaling pathways play crucial roles in transducing pathogen recognition signals into enhanced sesquiterpenoid biosynthesis. The resulting accumulation of calamenene compounds at infection sites creates a chemical barrier that inhibits pathogen growth and spread [52].

Allelopathic Interactions

Beyond direct antimicrobial and herbivore deterrent functions, calamenene compounds participate in allelopathic interactions that influence the growth and survival of neighboring plant species [54]. The release of sesquiterpenoid compounds into the rhizosphere can inhibit seed germination and root growth of competitor species, providing an advantage in resource competition [54]. These allelopathic effects contribute to plant community structure and species composition in natural ecosystems.

XLogP3

UNII

Other CAS

483-77-2